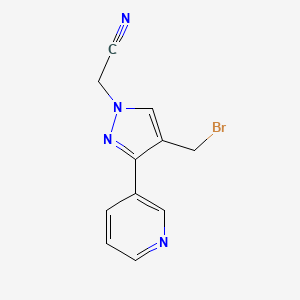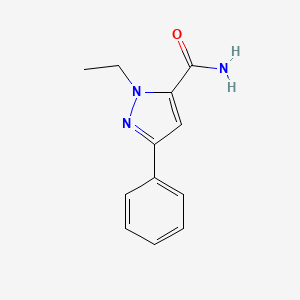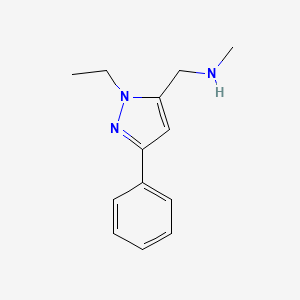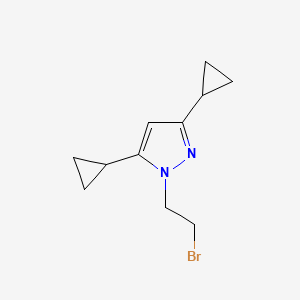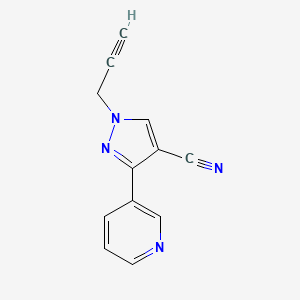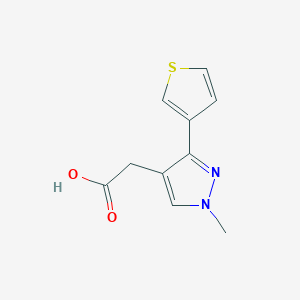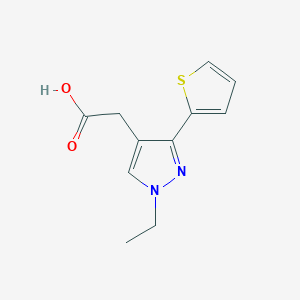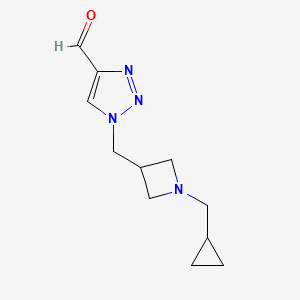
1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and triazole rings, along with the aldehyde group. The cyclopropylmethyl group attached to the azetidine ring could introduce steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and triazole rings, as well as the aldehyde group. The azetidine ring could undergo ring-opening reactions, while the aldehyde group could participate in a variety of reactions including nucleophilic addition and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
1,2,3-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For example, new series of 1,2,3-triazolyl pyrazole derivatives have shown potential as antimicrobial agents, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These findings suggest the relevance of such compounds in developing new treatments against bacterial and fungal infections (Bhat et al., 2016).
Chemical Synthesis and Characterization
The synthesis of 1,2,3-triazole derivatives involves various chemical reactions, including the Vilsmeier–Haack reaction approach, which is used to introduce specific functional groups to the triazole ring. These synthetic routes allow for the creation of compounds with potential biological activities, showcasing the importance of these methods in medicinal chemistry and drug development (Bhat et al., 2016).
Biological Activity Evaluation
The evaluation of biological activities, such as antimicrobial and anticancer properties, is a crucial step in the development of new therapeutic agents. For instance, some 1,2,3-triazole derivatives have been synthesized and tested for their anticancer activity against human leukemia and hepatoma cells, revealing the potential of these compounds in cancer therapy (Dong et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Azetidines
The azetidine ring in this compound is a four-membered cyclic amine. Azetidines are known to have a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
The 1,2,3-triazole ring in this compound is a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and antitumor activities .
properties
IUPAC Name |
1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPARUBZLZHKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



